REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([S:7]([O-:9])=[O:8])=[CH:4][S:5][CH:6]=1.[Li+].[Cl:11]N1C(=O)CCC1=O>O.CC(O)C>[CH3:1][C:2]1[C:3]([S:7]([Cl:11])(=[O:9])=[O:8])=[CH:4][S:5][CH:6]=1 |f:0.1|
|
Name
|
lithium 4-methyl-3-thiophenesulfinate
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CSC1)S(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 70 minutes at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the reagents
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CSC1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |